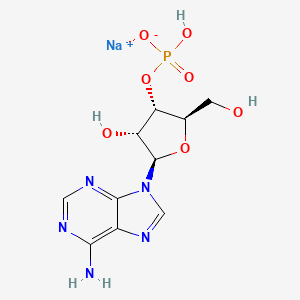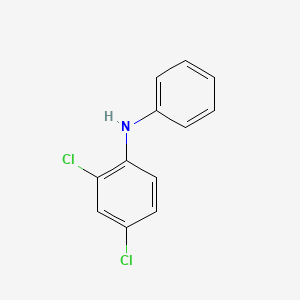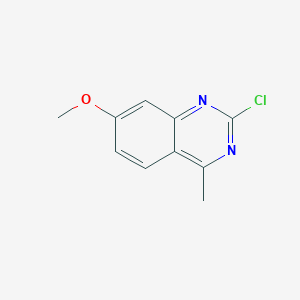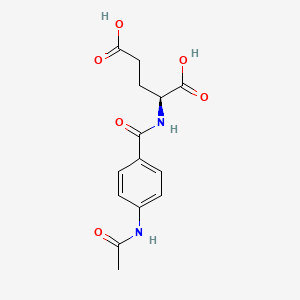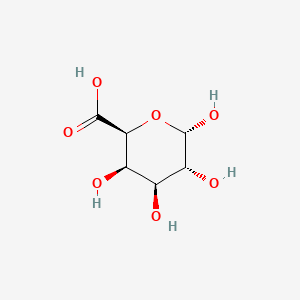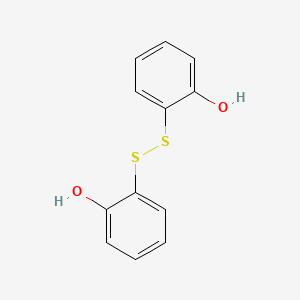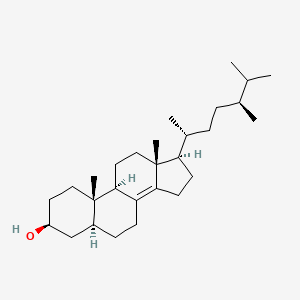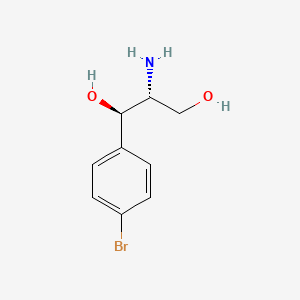
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol
Vue d'ensemble
Description
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol, also known as BR-A-657, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound is a derivative of the natural product sphingosine, which is a key component of cell membranes. The unique chemical structure of BR-A-657 has led to its investigation as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol is not fully understood, but it is believed to involve the inhibition of various signaling pathways within cells. Specifically, this compound has been shown to inhibit the activity of a protein called sphingosine kinase, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol can have a variety of biochemical and physiological effects on cells and tissues. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and decrease the activity of certain enzymes involved in cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol in lab experiments is its potential as a therapeutic agent for various diseases. This makes it a valuable compound for studying the mechanisms of disease and potential treatments. However, the low yield of the synthesis method for (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol can make it difficult to obtain large quantities of this compound for research purposes.
Orientations Futures
There are several potential future directions for research involving (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol. One area of interest is the development of more efficient synthesis methods for this compound, which would allow for larger quantities to be produced for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol and its potential use as a therapeutic agent for various diseases. Finally, there is potential for the development of new derivatives of (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol with improved pharmacological properties.
Applications De Recherche Scientifique
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. In particular, this compound has been investigated for its anti-cancer properties. Studies have shown that (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer.
In addition to its anti-cancer properties, (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol has also been studied for its anti-inflammatory effects. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
(1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJUXZUUTWEEJZ-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729567 | |
| Record name | (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol | |
CAS RN |
605647-69-6 | |
| Record name | (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



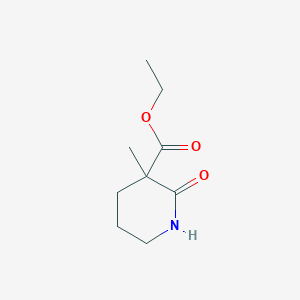
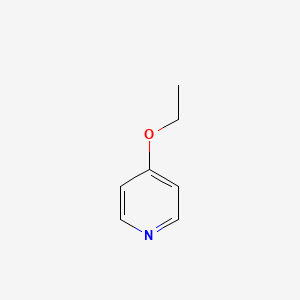
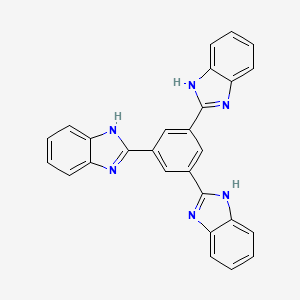
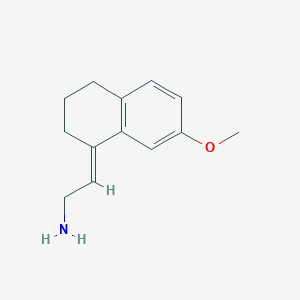
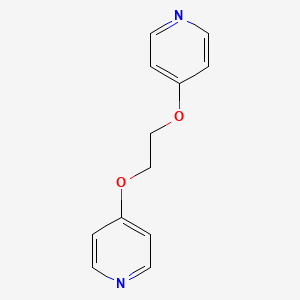
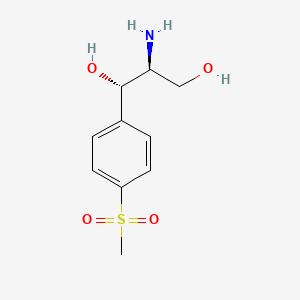
![2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3339044.png)
